3-Ethyl-5-methyl-1H-pyrazole
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Overview
Description
3-Ethyl-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-1H-pyrazole typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of ethyl acetoacetate with methylhydrazine under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yields. The use of catalysts, such as palladium or zinc oxide, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 4-position of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include pyrazole-3,5-dicarboxylic acid derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Ethyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Similar structure but lacks the ethyl group at the 3-position.
5-Methyl-1H-pyrazole: Similar structure but lacks the ethyl group at the 3-position.
3,5-Dimethyl-1H-pyrazole: Contains two methyl groups instead of one ethyl and one methyl group.
Uniqueness
3-Ethyl-5-methyl-1H-pyrazole is unique due to the presence of both an ethyl and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-ethyl-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYASTYREUECCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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